7-Ethylcamptothecin

描述

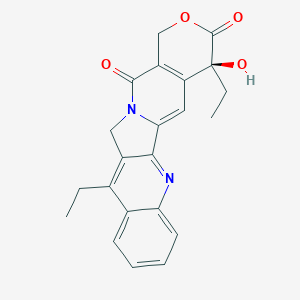

RN given for (S)-isomer; structure given in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228960 | |

| Record name | 7-Ethylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-27-1 | |

| Record name | 7-Ethylcamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethylcamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Ethylcamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of 7-Ethylcamptothecin: A Story of Rational Drug Design and Synthetic Innovation

A deep dive into the discovery and synthesis of a pivotal camptothecin analog, 7-Ethylcamptothecin (ECPT), reveals a compelling narrative of scientific endeavor to enhance the therapeutic potential of a promising natural product. This technical guide elucidates the historical context of its discovery, the evolution of its chemical synthesis, and the fundamental mechanism of action that underpins its potent antitumor activity.

Discovery and Development: A Quest for Superior Efficacy

The journey to this compound began with the discovery of its parent compound, camptothecin (CPT), a potent antineoplastic agent isolated from the bark of the Camptotheca acuminata tree. Despite its promising anticancer activity, the clinical development of camptothecin was hampered by its poor water solubility and significant toxicity. This led researchers to embark on a mission to synthesize CPT analogs with improved pharmacological properties.

In the early 1990s, a team of researchers led by S. Sawada at the Yakult Central Institute for Microbiological Research in Tokyo, Japan, emerged as pioneers in this field. Their systematic investigation into the structure-activity relationships of various camptothecin derivatives led to a pivotal discovery. They explored the impact of substitutions at the 7-position of the camptothecin core structure. The rationale behind this strategic modification was to increase the lipophilicity of the molecule, a property often associated with enhanced cellular uptake and improved stability of the active lactone form of the drug.[1]

Their research culminated in the synthesis and evaluation of a series of 7-alkylcamptothecins. Among these, this compound (ECPT), also known as SN-22, demonstrated significantly enhanced antitumor activity compared to the parent compound, camptothecin.[2] This breakthrough marked a significant milestone in the development of camptothecin analogs and laid the groundwork for future research in this class of anticancer agents.

Synthesis History: From Radical Reactions to Versatile Condensations

The chemical synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve efficiency and yield.

The Pioneering Radical Substitution

The seminal work by Sawada and his team described a novel method for the introduction of an ethyl group at the 7-position of camptothecin via a radical substitution reaction. This approach represented a significant advancement in the chemical modification of the complex camptothecin scaffold.

Friedländer Annulation for A-Ring Construction

Later synthetic strategies employed the Friedländer annulation, a powerful method for the construction of quinoline rings. This approach involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound synthesis, this method allows for the construction of the A-ring with the desired ethyl substituent already in place.[3]

Mechanism of Action: A Potent Inhibitor of Topoisomerase I

Like its parent compound, this compound exerts its potent anticancer effects by targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks.

This compound intercalates into the DNA-topoisomerase I complex, stabilizing this transient "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, a catastrophic event for the cell that triggers a cascade of events leading to cell cycle arrest, primarily in the G2-M phase, and ultimately, apoptosis (programmed cell death).[2] The introduction of the 7-ethyl group enhances the lipophilicity of the molecule, which is believed to contribute to its increased potency by facilitating its passage through cell membranes and potentially improving its interaction with the topoisomerase I-DNA complex.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro cytotoxicity and in vivo efficacy of this compound compared to its parent compound, camptothecin.

Table 1: In Vitro Cytotoxicity of this compound (ECPT) vs. Camptothecin (CPT)

| Cell Line | Compound | IC50 (ng/mL) |

| KB cells | ECPT | 3.5[2] |

| CPT | 8.6[2] | |

| L1210 cells | ECPT | Not explicitly stated in abstract, but described as having stronger growth-inhibiting activity than CPT[2] |

| CPT | Not explicitly stated in abstract[2] |

Table 2: In Vivo Efficacy of this compound (ECPT) vs. Camptothecin (CPT) in Murine Leukemia Model

| Compound | Maximum Treated/Control (T/C) Value (%) |

| ECPT | 325[2] |

| CPT | 232[2] |

Key Experimental Protocols

Synthesis of this compound via Radical Substitution

This protocol is based on the initial synthesis described by Sawada et al. and subsequent patented improvements.

Materials:

-

Camptothecin

-

Propionaldehyde

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂)

-

Water

-

Ice

Procedure:

-

A mixture of camptothecin, propionaldehyde, and ferrous sulfate heptahydrate is prepared in water.

-

The mixture is cooled to 0°C in an ice bath.

-

Concentrated sulfuric acid is added slowly to the cooled mixture.

-

Hydrogen peroxide is then added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

The reaction is allowed to proceed for 0.5 to 5 hours at this temperature.

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

A yellow solid, this compound, precipitates out of the solution.

-

The solid is collected by filtration, washed with water, and dried.

Note: This is a generalized protocol. Specific molar ratios and reaction times can be optimized for yield and purity.

Visualizing the Molecular Cascade

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Synthesis

Caption: Radical substitution synthesis of this compound.

References

- 1. Subcellular localization of the camptothecin analogues, topotecan and gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 20(S)-camptothecin derivatives. A-ring-substituted 7-ethylcamptothecins and their E-ring-modified water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Ethylcamptothecin: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethylcamptothecin (SN-22) is a potent semi-synthetic analog of the natural alkaloid camptothecin, a well-established topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It delves into its synthesis, formulation strategies to overcome its hydrophobic nature, and a summary of its preclinical and clinical pharmacology. Detailed experimental protocols for key assays and visualizations of the critical signaling pathways involved in its anticancer activity are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as (4S)-4,11-diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[1] Its structure is characterized by a pentacyclic ring system, which is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[2] |

| CAS Number | 78287-27-1[1][2] |

| Molecular Formula | C₂₂H₂₀N₂O₄[1][2] |

| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51[2] |

| Synonyms | SN-22, 7-Ethyl-20(S)-camptothecin[1][2] |

The physicochemical properties of this compound are crucial for its formulation and delivery. Its hydrophobic nature presents challenges for aqueous solubility but also allows for its incorporation into various drug delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 376.4 g/mol [1][2] |

| Melting Point | 236-241°C |

| Appearance | Pale Yellow to Light Orange Solid |

| Solubility | Soluble in DMSO and DMF (1 mg/mL)[1]; Slightly soluble in Chloroform and Methanol mixture (Heated, Sonicated) |

| pKa (Predicted) | 11.24 ± 0.20 |

| LogP (Predicted) | 1.8[2] |

| Storage | Sealed in dry, 2-8°C |

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a critical enzyme involved in relieving torsional strain in DNA during replication and transcription.

This compound intercalates into the DNA-topoisomerase I cleavage complex. This stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The accumulation of these stabilized cleavage complexes leads to the formation of double-strand breaks when the replication fork collides with them, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

Signaling Pathway for this compound-Induced Apoptosis

The DNA damage induced by this compound activates a cascade of signaling events that converge on the intrinsic pathway of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Synthesis and Formulation

Synthesis

Several synthetic routes for this compound have been reported, often starting from the natural camptothecin. One common method involves a Friedländer-type condensation reaction. A general synthetic scheme is outlined below:

Caption: Simplified synthetic workflow for this compound.

A specific patented method describes the reaction of camptothecin with propionaldehyde in the presence of ferrous sulfate and sulfuric acid, followed by the addition of hydrogen peroxide.[3] This process yields 7-ethyl-camptothecin with good purity and yield.[3]

Formulation

The poor aqueous solubility of this compound necessitates advanced formulation strategies to enable its clinical application. Its hydrophobic nature makes it a suitable candidate for encapsulation within various drug delivery systems to enhance its bioavailability and therapeutic efficacy.

Table 3: Formulation Approaches for this compound

| Formulation Strategy | Description |

| N-methyl-2-pyrrolidinone (NMP) based formulations | Solutions or suspensions in NMP, which upon dilution, can form a stable infusion.[4] |

| Lipid-based Nanoparticles | Encapsulation in lipid nanoparticles can improve drug loading and cytotoxic effects against tumor cell lines.[5] |

| Micellar Solutions | Formulations with agents like taurocholic acid can form micellar solutions upon dilution in gastric contents, potentially improving oral bioavailability. |

| Polymer-drug conjugates | Covalent attachment to polymers can enhance solubility and provide targeted delivery. |

Preclinical and Clinical Pharmacology

Preclinical Studies

Preclinical studies in murine models have demonstrated the superior antitumor activity of this compound compared to the parent compound, camptothecin.[6] Pharmacokinetic studies in mice revealed that this compound has a longer biological half-life and higher plasma concentrations compared to camptothecin.[6] Following intravenous administration, the drug accumulates in the intestine, suggesting biliary excretion as the primary elimination route.[6] Studies in rats have characterized the pharmacokinetics of both the active lactone and inactive carboxylate forms of SN-38 (the active metabolite of irinotecan, which is 7-ethyl-10-hydroxycamptothecin).[2]

Clinical Trials

While specific clinical trial data for this compound as a standalone agent is limited in the public domain, its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is the key active component of the widely used anticancer drug irinotecan. The clinical development of irinotecan and other camptothecin analogs provides a strong basis for the therapeutic potential of this compound derivatives. Further clinical investigations are warranted to fully explore the efficacy and safety of novel this compound formulations.

Experimental Protocols

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA (e.g., 0.25 µg), and varying concentrations of this compound.

-

Initiate the reaction by adding human topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Caption: Workflow for the topoisomerase I inhibition assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a promising anticancer agent with potent topoisomerase I inhibitory activity. While its hydrophobicity presents formulation challenges, ongoing research into novel drug delivery systems holds the key to unlocking its full therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to advance this class of compounds into new and improved cancer therapies. Further investigation into its clinical efficacy, particularly with advanced formulations, is crucial for its translation into routine oncological practice.

References

- 1. Practical synthesis of (S)‐7‐(2‐isopropylamino)ethylcamptothecin hydrochloride, potent topoisomerase I inhibitor | Semantic Scholar [semanticscholar.org]

- 2. Plasma pharmacokinetics of 7-ethyl-10-hydroxycamptothecin (SN-38) after intravenous administration of SN-38 and irinotecan (CPT-11) to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN100567302C - The preparation method of 7-ethyl-camptothecin - Google Patents [patents.google.com]

- 4. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]

- 5. Lipid nanoparticles loaded with 7-ethyl-10-hydroxycamptothecin-phospholipid complex: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of this compound on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 7-Ethylcamptothecin on Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethylcamptothecin, also known as SN-38, is the potent active metabolite of the chemotherapeutic agent irinotecan. Its primary mechanism of action involves the targeted inhibition of human DNA topoisomerase I (Top1), an essential enzyme for resolving DNA topological stress during replication and transcription. This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of this compound's activity. Through the stabilization of the Top1-DNA cleavage complex, this compound effectively converts a transient enzymatic intermediate into a permanent DNA lesion, leading to replication-dependent DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. This document details the quantitative aspects of this inhibition, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways involved.

Introduction to this compound and Topoisomerase I

This compound (SN-38) is a lipophilic, pentacyclic alkaloid and a derivative of camptothecin, a natural product isolated from the tree Camptotheca acuminata.[1] While camptothecin itself demonstrated potent antitumor activity, its clinical utility was hampered by poor water solubility and toxicity.[2] Irinotecan (CPT-11), a water-soluble prodrug, was developed to overcome these limitations and is converted in vivo by carboxylesterases to the pharmacologically active SN-38.[3][4] SN-38 exhibits significantly greater potency than its parent compound, with reports suggesting it is 100 to 1000 times more cytotoxic.[5][6]

The sole molecular target of SN-38 is topoisomerase I, a ubiquitous nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[1][7] The catalytic cycle of Top1 involves cleavage of one DNA strand via the formation of a covalent 3'-phosphotyrosyl bond between the enzyme and the DNA backbone.[8] This allows for the controlled rotation of the intact strand, followed by the religation of the cleaved strand.[7][9] This process is crucial for various cellular functions, including DNA replication, transcription, and recombination.[10][11]

The Core Mechanism: Stabilization of the Topoisomerase I-DNA Cleavable Complex

The antitumor activity of this compound is not due to the inhibition of the catalytic activity of topoisomerase I per se, but rather to the trapping of the covalent Top1-DNA intermediate, known as the cleavable complex.[10][12][13] SN-38 intercalates into the DNA at the site of the single-strand break, effectively acting as an uncompetitive inhibitor by binding to the enzyme-substrate complex.[8][14] This binding event physically obstructs the religation of the cleaved DNA strand, leading to the accumulation of these stabilized cleavable complexes.[1][4]

The collision of an advancing DNA replication fork with a stabilized cleavable complex during the S-phase of the cell cycle converts the single-strand break into a highly cytotoxic DNA double-strand break.[10][12] These double-strand breaks are challenging for the cell to repair and trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[1][4] The activity of SN-38 is therefore S-phase specific.[12][15]

The chemical structure of camptothecin derivatives is crucial for their activity. The intact lactone E-ring is essential for the ability to stabilize the cleavable complex.[3] Substitutions at the 7 and 10 positions of the camptothecin ring system have been shown to modulate the stability of this complex, with the 7-ethyl and 10-hydroxy moieties of SN-38 contributing to a more stable complex compared to the parent compound, camptothecin.[9][16]

Quantitative Analysis of this compound Activity

The potency of this compound can be quantified through various in vitro and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in cancer cell lines and the concentration required to induce topoisomerase I-mediated DNA cleavage.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | HT-29 (Human Colon Carcinoma) | 8.8 nM | [15] |

| A549 (Human Lung Carcinoma) | IC50 values in the nM range | [8] | |

| NCI-H460 (Human Lung Cancer) | IC50 values in the nM range | [8] | |

| HL60 (Human Promyelocytic Leukemia) | IC50 values in the nM range | [8] | |

| IC50 (DNA Synthesis Inhibition) | - | 0.077 µM | [17] |

| IC50 (RNA Synthesis Inhibition) | - | 1.3 µM | [17] |

| C1000 (DNA Single-Strand Breaks) | HT-29 (Human Colon Carcinoma) | 0.037 µM | [15] |

| EC50 (Cleavable Complex Formation) | Purified Topoisomerase I | Reduced by 1-2 orders of magnitude compared to camptothecin | [16] |

Cellular Consequences of Topoisomerase I Inhibition

The formation of stable cleavable complexes and subsequent DNA double-strand breaks triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) and apoptotic pathways.

DNA Damage Response (DDR)

The presence of DNA double-strand breaks activates the DDR, a network of signaling pathways that coordinate cell cycle arrest and DNA repair. Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, the checkpoint kinases Chk2 and Chk1.[14][18] In response to topoisomerase I inhibition by SN-38, the ATR/Chk1 pathway appears to play a predominant role in carcinoma cells.[10] Activation of this pathway leads to cell cycle arrest, providing time for the cell to attempt DNA repair.[18] The tumor suppressor protein p53 is also a critical component of the DDR, and its activation can further contribute to cell cycle arrest and the induction of apoptosis.[10][19]

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrophilic camptothecin analogs that form extremely stable cleavable complexes with DNA and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase I-DNA complex stability induced by camptothecins and its role in drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of checkpoint kinase 1 in sensitivity to topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mode of SN38 Derivatives Interacting with Nicked DNA Mimics Biological Targeting of Topo I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation [mdpi.com]

- 13. Hyperthermic modulation of SN-38-induced topoisomerase I DNA cross-linking and SN-38 cytotoxicity through altered topoisomerase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Effects of 7-Ethylcamptothecin on Cancer Cell Lines

This technical guide provides a comprehensive overview of the biological effects of this compound (SN-22), a potent derivative of camptothecin, on various cancer cell lines. It details the compound's mechanism of action, its impact on cell cycle progression and apoptosis, and the key signaling pathways it modulates. This document synthesizes quantitative data from multiple studies and provides detailed experimental protocols for key assays used in its evaluation.

Introduction

This compound is a semi-synthetic analog of camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata. Like other camptothecin derivatives, its primary therapeutic application lies in oncology. It is a precursor to a more widely known active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), which is the active form of the clinically used drug irinotecan (CPT-11). This compound and its derivatives exhibit potent cytotoxic activity against a broad spectrum of human cancers by targeting a crucial enzyme in DNA replication and transcription. This guide focuses on the direct cellular and molecular effects of this compound and its closely related analogs on cancer cells.

Core Mechanism of Action: Topoisomerase I Inhibition

The fundamental mechanism of action for this compound is the inhibition of DNA topoisomerase I (Topo I). Topo I alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks in the DNA backbone.

This compound intercalates into the covalent complex formed between Topo I and DNA, stabilizing it. This prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and irreversible double-strand break. This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Caption: Mechanism of this compound action on the Topoisomerase I-DNA complex.

Biological Effects on Cancer Cell Lines

Cytotoxicity

This compound demonstrates potent cytotoxic effects across a wide range of cancer cell lines. Its efficacy is often compared to its parent compound, camptothecin, and other derivatives like SN-38. Studies have shown that the 7-ethyl substitution enhances its antitumor activity. For instance, against KB cells, this compound exhibited a 50% effective dose (ED50) of 3.5 ng/ml, compared to 8.6 ng/ml for camptothecin.

| Cell Line | Cancer Type | Compound | IC50 / ED50 | Citation |

| KB | Oral Epidermoid Carcinoma | This compound | 3.5 ng/mL | |

| L1210 | Murine Leukemia | This compound | - | |

| ADJ/PC6 (sensitive) | Murine Plasmacytoma | This compound | 0.85 nM | |

| PC6/SN2-5H2 (resistant) | Murine Plasmacytoma | This compound | 2.98 nM | |

| HT-29 | Colorectal | SN-38 | 1.54 µg/mL | |

| HepG2 | Liver | SN-38 | 8.54 µg/mL | |

| A549 | Lung | SN-38 | 5.28 µg/mL | |

| MCF-7 | Breast | SN-38 | 6.89 µg/mL | |

| SBC-3 | Small Cell Lung Cancer | SN-38 | - (Parental) | |

| SBC-3/SN-38 | Small Cell Lung Cancer | SN-38 | 73-fold more resistant |

Note: Data for the closely related and more extensively studied active metabolite SN-38 is included for a broader context of efficacy.

Cell Cycle Arrest

A primary consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints. This prevents cells with damaged DNA from proceeding through mitosis, thereby halting proliferation.

-

S and G2/M Phase Arrest : Numerous studies confirm that camptothecin and its derivatives, including this compound, cause cell cycle arrest primarily in the S and G2/M phases. In murine leukemia L1210 cells, this compound was shown to block the G2-M phase. Similarly, in human prostate carcinoma models (DU145 and PC3), camptothecins induced a persistent block in the G2 phase or an arrest in the S phase. The specific phase of arrest can be cell-type dependent.

The mechanism involves a complex signaling cascade initiated by DNA double-strand breaks. This damage activates kinases like Ataxia-Telangiectasia Mutated (ATM), which in turn phosphorylate checkpoint kinases like Chk2. Activated Chk2 targets the phosphatase Cdc25C, leading to its inactivation. Since Cdc25C is required to activate the cyclin B1-Cdk1 complex that drives mitotic entry, its inhibition results in G2/M arrest.

Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.

Induction of Apoptosis

When DNA damage is too extensive to be repaired, cells are directed to undergo apoptosis. This compound and its analogs are potent inducers of apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway : This pathway is often initiated by cellular stress, including DNA damage. Camptothecins can modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic (Death Receptor) Pathway : Some studies indicate that camptothecin derivatives can also trigger the extrinsic pathway. For example, a novel derivative, CPT211, was shown to activate Fas/FADD/caspase-8 signaling in MDA-MB-231 breast cancer cells, which is characteristic of the extrinsic pathway.

-

Role of p53 : The tumor suppressor protein p53 can play a role in camptothecin-induced apoptosis, but the effect is not always p53-dependent. In some cell lines, functional p53 enhances sensitivity to the drug, while in others, apoptosis can be induced in a p53-independent manner, which is a significant advantage for treating tumors with p53 mutations.

Modulation of Other Key Signaling Pathways

Beyond the primary DNA damage response, this compound and its active metabolite SN-38 influence other critical cellular pathways.

-

Nrf2 Signaling : SN-38 has been identified as a potent inhibitor of the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response and contributes significantly to drug resistance. By inhibiting Nrf2 transcription, SN-38 can enhance the sensitivity of cancer cells to other chemotherapeutic agents.

-

Reactive Oxygen Species (ROS) : Camptothecins are known to increase the formation of reactive oxygen species (ROS) in cancer cells. This oxidative stress contributes to cytotoxicity and can deplete cellular antioxidants like glutathione (GSH), further sensitizing cells to apoptosis.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the biological effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Drug Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation : Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases.

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Culture and treat cells as described for the cell cycle analysis.

-

Cell Harvesting : Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells : Annexin V-negative, PI-negative.

-

Early apoptotic cells : Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.

-

Conclusion

This compound is a powerful anticancer agent that exerts its effects primarily through the inhibition of Topoisomerase I, leading to catastrophic DNA damage in proliferating cancer cells. This damage effectively triggers robust cellular responses, including cell cycle arrest at the S and G2/M phases and the induction of apoptosis via intrinsic and extrinsic pathways. Its ability to function in p53-mutated cells and to suppress drug resistance pathways like Nrf2 highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of chemotherapeutic compounds.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 7-Ethylcamptothecin (SN-22)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethylcamptothecin (SN-22) is a semi-synthetic analog of camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata. As a member of the camptothecin family, SN-22 exerts its potent anti-tumor activity primarily through the inhibition of DNA topoisomerase I. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SN-22, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. While extensive research has been conducted on other camptothecin derivatives like irinotecan (CPT-11) and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), this guide focuses specifically on the available data for this compound (SN-22).

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its efficacy and toxicity. Key pharmacokinetic characteristics of this compound (SN-22) are summarized below.

Solubility and Formulation

A significant challenge in the development of SN-22 is its poor water solubility. In its active lactone form, it is sparingly soluble, which can limit its bioavailability and complicates parenteral administration.[1] To overcome this, various formulation strategies have been explored, including the use of organic solvents like dimethylisosorbide or dimethylacetamide, and the development of prodrugs to enhance solubility and tumor targeting.[2]

Pharmacokinetic Parameters in Preclinical Models

One study in mice demonstrated that this compound (referred to as ECPT) exhibits a longer biological half-life in the terminal phase compared to the parent compound, camptothecin.[3] This prolonged exposure may contribute to its enhanced anti-tumor activity. After intravenous administration in mice, SN-22 has been shown to accumulate in the intestine, suggesting that biliary excretion is a primary route of elimination.[3]

Table 1: Comparative Pharmacokinetic Profile of this compound (SN-22) and Camptothecin in Mice

| Parameter | This compound (SN-22) | Camptothecin | Reference |

| Biological Half-life (Terminal Phase) | Longer | Shorter | [3] |

| Primary Route of Excretion | Biliary | - | [3] |

Note: Specific quantitative values for half-life, clearance, and volume of distribution for SN-22 are not extensively reported in the available literature.

Pharmacodynamics

The pharmacodynamics of SN-22 describe its mechanism of action at the molecular level and its resulting effects on cancer cells.

Mechanism of Action: Topoisomerase I Inhibition

Like all camptothecins, the primary molecular target of this compound is DNA topoisomerase I.[4] This essential enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-22 stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which, if not repaired, triggers apoptosis and cell death.[5]

Figure 1: Mechanism of action of this compound (SN-22).

In Vitro Cytotoxicity

SN-22 has demonstrated potent cytotoxic activity against a range of cancer cell lines in vitro. Its efficacy has been shown to be superior to that of the parent compound, camptothecin. Notably, SN-22 is effective against cell lines that have developed resistance to SN-38, the active metabolite of irinotecan, particularly those overexpressing the ATP-binding cassette transporter G2 (ABCG2), a known drug efflux pump.[6]

Table 2: In Vitro Cytotoxicity of this compound (SN-22)

| Cell Line | IC50 (nM) | Reference |

| KB (human oral epidermoid carcinoma) | 3.5 ng/mL (~9.3 nM) | [3] |

| L1210 (murine leukemia) | - | [3] |

| ADJ/PC6 (SN-38-sensitive) | 0.85 | [6] |

| PC6/SN2-5H2 (SN-38-resistant) | 2.98 | [6] |

| RPMI-8402 (wild-type topoisomerase I) | 5.48 | [6] |

| CPT-K5 (Gly533 mutant topoisomerase I) | >2,500 | [6] |

In Vivo Anti-Tumor Activity

Preclinical studies in murine models have confirmed the significant anti-tumor efficacy of SN-22 in vivo. It has shown strong activity against various ascites and solid tumors.

Table 3: In Vivo Anti-Tumor Activity of this compound (SN-22) in Murine Models

| Tumor Model | Administration Route | Efficacy Metric | Result | Reference |

| Ehrlich Carcinoma (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |

| MM46 (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |

| CCM (ascites) | Intraperitoneal | Maximum Increase in Life Span (%) | 253-606 | [7] |

| L1210 (ascites) | Intraperitoneal | - | Strong Activity | [7] |

| P388 (ascites) | Intraperitoneal | - | Strong Activity | [7] |

| B16 Melanoma (ascites) | Intraperitoneal | - | Strong Activity | [7] |

| MM46 (solid) | - | Tumor Inhibition Ratio (%) | >70 | [7] |

| L5178Y (solid) | - | Tumor Inhibition Ratio (%) | >70 | [7] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound (SN-22).

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is used to determine the inhibitory activity of SN-22 on the catalytic function of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like SN-22, this relaxation is prevented. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).

-

Incubation with SN-22: Varying concentrations of SN-22 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with only the solvent is included.

-

Enzyme Addition: Purified human topoisomerase I is added to the mixture to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Figure 2: Workflow for a Topoisomerase I DNA Relaxation Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of SN-22.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of SN-22 for a specified duration (e.g., 72 hours). Control wells receive only the vehicle.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours at 37°C to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of SN-22 that inhibits cell growth by 50%) is determined.

Figure 3: Workflow for an MTT Cytotoxicity Assay.

In Vivo Anti-Tumor Activity Study

These studies are essential to evaluate the efficacy of SN-22 in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft models where human cancer cells are implanted. Syngeneic models with murine tumor cells in immunocompetent mice are also used.

-

Tumor Implantation: Cancer cells are injected either subcutaneously to form solid tumors or intraperitoneally for ascites tumor models.

-

Treatment: Once the tumors reach a palpable size (for solid tumors) or after a set period (for ascites tumors), the mice are randomized into treatment and control groups. SN-22 is administered via a clinically relevant route (e.g., intraperitoneally or intravenously) at various doses and schedules. The control group receives the vehicle.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers (for solid tumors) or by monitoring the increase in body weight and survival time (for ascites tumors). The overall health and body weight of the mice are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing the tumor growth inhibition or the increase in lifespan in the treated groups versus the control group.

Conclusion

This compound (SN-22) is a potent topoisomerase I inhibitor with significant in vitro and in vivo anti-tumor activity. Its favorable pharmacokinetic property of a longer half-life compared to camptothecin and its ability to overcome certain mechanisms of drug resistance make it a compound of continued interest in oncology research. However, its poor water solubility remains a key challenge for its clinical development. The data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working with this promising anti-cancer agent. Further research is warranted to fully elucidate its pharmacokinetic profile in different species and to develop novel formulations to enhance its clinical utility.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. In Model, In Vitro and In Vivo Killing Efficacy of Antitumor Peptide RDP22 on MUG-Mel2, a Patient Derived Cell Line of an Aggressive Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the 9-amino and 10,11-methylenedioxy derivatives of camptothecin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

The Unfolding Helix: A Technical Guide to the Structure-Activity Relationship of 7-Ethylcamptothecin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of 7-ethylcamptothecin derivatives. As potent inhibitors of topoisomerase I, these compounds form a critical class of anticancer agents. Understanding the intricate interplay between their chemical structure and biological activity is paramount for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their cytotoxic effects, all aimed at empowering researchers in the field of oncology drug discovery.

Mechanism of Action: Stabilizing the Cleavable Complex

The primary mechanism of action of this compound and its derivatives is the inhibition of DNA topoisomerase I (Top1).[1][2] Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Camptothecin derivatives exert their cytotoxic effects by binding to the covalent Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the complex.[4] This ultimately triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[5][6]

Signaling Pathway of this compound Induced Apoptosis

The stabilization of the Top1-DNA cleavage complex by this compound derivatives initiates a DNA damage response (DDR) pathway. This intricate signaling cascade is essential for determining the cell's fate, leading to either cell cycle arrest and DNA repair or, in the case of overwhelming damage, programmed cell death (apoptosis). The key steps in this pathway are visualized in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

7-Ethylcamptothecin: A Technical Guide to its Role in DNA Damage and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethylcamptothecin (SN-38) is a potent, semi-synthetic analog of camptothecin, a cytotoxic quinoline alkaloid. As the active metabolite of the widely used chemotherapeutic drug irinotecan (CPT-11), SN-38 exhibits significantly greater cytotoxic activity, estimated to be 100- to 1000-fold more potent than its parent compound in vitro. Its primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA damage and initiates the apoptotic cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Topoisomerase I Inhibition and DNA Damage

This compound exerts its cytotoxic effects by targeting the DNA topoisomerase I (Top1) enzyme. Top1 plays a vital role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This stabilized "cleavable complex" becomes a roadblock for the advancing replication fork during the S phase of the cell cycle. The collision of the replication machinery with these complexes leads to the conversion of single-strand breaks into highly cytotoxic DNA double-strand breaks (DSBs).[1] This accumulation of irreparable DNA damage is the primary trigger for the subsequent apoptotic signaling.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the cell line's origin, proliferation rate, and expression levels of Top1 and drug efflux pumps.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 1.54 ± 0.41 | [2] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 1.87 ± 0.23 | [2] |

| HCT116 | Colorectal Cancer | 0.34 | [3] |

| HTB-26 | Breast Cancer | 10 - 50 | [3] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |

Induction of DNA Damage: Quantitative Assessment

The formation of DNA double-strand breaks is a hallmark of this compound's activity. Several assays are employed to quantify the extent of this damage.

γ-H2AX Foci Formation

The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events following the formation of a DNA double-strand break. Immunofluorescence microscopy is used to visualize and quantify these γ-H2AX foci, with the number of foci per nucleus correlating with the number of DSBs.

| Cell Line | Treatment | Time (h) | Mean γ-H2AX Foci per Nucleus | Reference |

| DT40 | 45 nM Camptothecin | 1 | ~15 | [4] |

| DT40 | 45 nM Camptothecin | 3 | ~25 | [4] |

| Human Lymphocytes | SJG-136 (DNA cross-linking agent) | 24 (post-dose) | 4-34 | [5] |

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The extent of DNA damage is often quantified by the "Olive Tail Moment," which is the product of the tail length and the percentage of DNA in the tail.

| Cell Type | Treatment | Olive Tail Moment (Arbitrary Units) | Reference |

| Glaucoma Patient Leukocytes | - | Variable (used for comparison) | [6] |

| Human Leukocytes | Camptothecin | Significantly increased vs. control | [6] |

Apoptotic Signaling Pathways

The DNA damage induced by this compound triggers a cascade of signaling events that converge on the activation of apoptosis. The intrinsic, or mitochondrial, pathway plays a central role in this process.

Caption: this compound-induced apoptotic pathway.

Key Players in the Apoptotic Cascade

-

p53: The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon activation, it can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, trigger apoptosis by upregulating pro-apoptotic proteins like Bax.

-

Bcl-2 Family Proteins: This family of proteins are key regulators of the mitochondrial apoptotic pathway. This compound can modulate the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is often observed, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondria: Following MOMP, mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Caspases: Cytochrome c in the cytoplasm binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Analysis of Apoptosis

| Assay | Cell Line | Treatment | Result | Reference |

| TUNEL Assay | HL-60 | 200 nM Camptothecin (3h) | Increased percentage of TUNEL-positive cells | [7] |

| Caspase-3/7 Activation | Jurkat | Anti-Fas mAb | Dose-dependent increase in luminescence | [8] |

| Western Blot | Jurkat | Camptothecin (6h) | Increased cleaved Caspase-7 (20 kDa band) | [9] |

| Western Blot | Monomac-1 | MMLE | Upregulation of cleaved PARP, Bax, Cytochrome c; Downregulation of Bcl-2 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects.

γ-H2AX Immunofluorescence Staining

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified duration.

-

Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody penetration.[11]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[11]

-

Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI) for 5-10 minutes.

-

Imaging and Analysis: Mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.[11]

Alkaline Comet Assay

Caption: Workflow for the alkaline comet assay.

Protocol:

-

Cell Preparation and Treatment: Harvest cells and treat with this compound. Resuspend the cells in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.[12]

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[12]

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming the comet tail.[12]

-

Neutralization: Neutralize the slides with a Tris buffer.[12]

-

DNA Staining: Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

-

Comet Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to calculate parameters like the Olive Tail Moment.[6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Caption: Workflow for the TUNEL assay.

Protocol (for Flow Cytometry):

-

Cell Fixation and Permeabilization: Harvest and wash the cells. Fix the cells in 1-4% paraformaldehyde, followed by permeabilization with ethanol or a detergent-based buffer.[13]

-

TdT-mediated dUTP Labeling: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[7]

-

Detection: If an indirectly labeled dUTP (like BrdUTP) was used, incubate the cells with a fluorescently labeled antibody that specifically binds to the label (e.g., FITC-conjugated anti-BrdU antibody).[7]

-

DNA Counterstaining (optional): Resuspend the cells in a solution containing a DNA stain like Propidium Iodide (PI) to analyze DNA content and cell cycle distribution.

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.[7]

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

In Vitro Cytotoxicity of 7-Ethylcamptothecin (SN-38) Against Diverse Tumor Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethylcamptothecin, more commonly known as SN-38, is the potent active metabolite of the chemotherapeutic agent irinotecan. As a pivotal compound in oncology research, SN-38 exerts its cytotoxic effects through the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription.[1] This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of SN-38 against a spectrum of tumor cell lines, details common experimental protocols for assessing its efficacy, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of SN-38 against a panel of human cancer cell lines, offering a comparative look at its efficacy across different tumor types. The data is curated from the Genomics of Drug Sensitivity in Cancer (GDSC) database, providing a standardized dataset for comparison.[4][5]

Table 1: In Vitro Cytotoxicity (IC50) of this compound (SN-38) in Hematopoietic and Lymphoid Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CML-T1 | Chronic Myeloid Leukemia | 0.000434 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.000654 |

| JVM-3 | Chronic Lymphocytic Leukemia | 0.000735 |

| MOLT-16 | Acute Lymphoblastic Leukemia | 0.000735 |

Table 2: In Vitro Cytotoxicity (IC50) of this compound (SN-38) in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H1876 | Small Cell Lung Cancer | 0.000321 |

| EW-22 | Ewing's Sarcoma | 0.000508 |

| CAL-148 | Breast Cancer | 0.000517 |

Experimental Protocols

Accurate assessment of in vitro cytotoxicity is fundamental to anticancer drug development. The following are detailed methodologies for key experiments commonly cited in the study of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound (SN-38)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of SN-38 in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of SN-38. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound (SN-38)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with serial dilutions of SN-38 and incubate for 48-72 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry.

-

Add 50 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate cell viability and IC50 values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells, which have compromised membrane integrity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound (SN-38)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of SN-38 for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of Topoisomerase I, which leads to DNA damage and subsequent activation of apoptotic pathways. The diagram below outlines the key steps in this process.

Conclusion

This compound (SN-38) demonstrates potent in vitro cytotoxicity across a wide array of human cancer cell lines. Its mechanism of action, centered on the inhibition of topoisomerase I and the subsequent induction of apoptosis, makes it a cornerstone of both cancer research and clinical oncology. The standardized protocols and compiled cytotoxicity data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this important anticancer agent.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Cellular Uptake and Accumulation of 7-Ethylcamptothecin (SN-38): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and accumulation of 7-Ethylcamptothecin (SN-38), the active metabolite of the anticancer drug irinotecan. Understanding the mechanisms governing the intracellular concentration of SN-38 is critical for optimizing its therapeutic efficacy and overcoming drug resistance. This document details the transport mechanisms, influencing factors, and experimental protocols relevant to the study of SN-38 pharmacokinetics at the cellular level.

Introduction to SN-38 and its Clinical Significance

7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity that is 100 to 1000 times greater than its prodrug, irinotecan.[1][2][3] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA double-strand breaks and subsequent cell death.[4] Despite its high potency, the clinical utility of SN-38 is hampered by its poor water solubility and the pH-dependent equilibrium between its active lactone and inactive carboxylate forms.[3][5] The cellular uptake and accumulation of the active lactone form are key determinants of its therapeutic effect.

Mechanisms of Cellular Uptake

The entry of SN-38 into cells is a complex process involving both passive diffusion and carrier-mediated transport. The predominant form for cellular entry is the lipophilic lactone form, which is favored in acidic environments.[6]

Passive Diffusion

The non-ionic lactone form of SN-38 can passively diffuse across the cell membrane.[6] This process is driven by the concentration gradient of the drug.

Carrier-Mediated Uptake

Several solute carrier (SLC) transporters have been identified to facilitate the uptake of SN-38 into cells, particularly in the liver and intestine.

-

Organic Anion Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3, primarily expressed in the liver, are significant contributors to the hepatic uptake of SN-38.[7][8] OATP1B1 has been shown to have the highest uptake activity for SN-38 among the OATPs.[7] OATP2B1 is involved in the uptake of SN-38 into enterocytes.[9]

The following diagram illustrates the key uptake pathways for SN-38.

Mechanisms of Cellular Efflux